molecular formula C10H10O5 B1317058 3-Formyl-4-methoxyphenyl methyl carbonate CAS No. 132638-49-4

3-Formyl-4-methoxyphenyl methyl carbonate

Cat. No.: B1317058
CAS No.: 132638-49-4
M. Wt: 210.18 g/mol
InChI Key: JHDYTSBRCBEKTJ-UHFFFAOYSA-N
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Description

3-Formyl-4-methoxyphenyl methyl carbonate: is an organic compound with a unique structure that combines a formyl group, a methoxy group, and a carbonate ester

Mechanism of Action

Target of Action

Similar compounds, such as phenylboronic acids, are known to be used as inhibitors of serine protease and kinase enzymes . These enzymes play a crucial role in the growth, progression, and metastasis of tumor cells .

Mode of Action

It’s worth noting that similar compounds are often involved in suzuki–miyaura (sm) cross-coupling reactions . In these reactions, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form a new Pd–C bond. Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .

Biochemical Pathways

Compounds involved in suzuki–miyaura cross-coupling reactions are known to affect carbon–carbon bond formation . This process is crucial in many biochemical pathways, particularly those involved in the synthesis of complex organic molecules.

Result of Action

Similar compounds, such as phenylboronic acids, are known to inhibit certain enzymes, potentially leading to the suppression of tumor growth, progression, and metastasis .

Action Environment

The action, efficacy, and stability of 3-Formyl-4-methoxyphenyl methyl carbonate can be influenced by various environmental factors. These may include the pH of the environment, the presence of other reactive species, and the temperature. For instance, the addition of various substituents on phenyl rings of boronic acids allows them to be used in a physiologically acceptable pH range .

Biochemical Analysis

Biochemical Properties

3-Formyl-4-methoxyphenyl methyl carbonate plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it is known to participate in Suzuki–Miyaura coupling reactions, which are widely used in organic synthesis . The compound’s interaction with palladium catalysts facilitates the formation of carbon-carbon bonds, making it a valuable reagent in synthetic chemistry .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that the compound can affect the expression of specific genes involved in metabolic pathways, thereby altering cellular metabolism . Additionally, it has been observed to impact cell signaling pathways, leading to changes in cellular responses to external stimuli .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. For example, its interaction with palladium catalysts in Suzuki–Miyaura coupling reactions involves oxidative addition and transmetalation steps, which are crucial for the formation of new carbon-carbon bonds . These interactions highlight the compound’s ability to modulate biochemical pathways at the molecular level.

Temporal Effects in Laboratory Settings

The stability and degradation of this compound over time in laboratory settings are critical factors in its application. The compound is relatively stable under standard laboratory conditions, but its long-term effects on cellular function have been observed in both in vitro and in vivo studies . Over time, the compound may undergo degradation, leading to changes in its biochemical activity and efficacy .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects on cellular function and metabolism. At higher doses, it can lead to toxic or adverse effects, including cellular damage and disruption of metabolic pathways . These dosage-dependent effects highlight the importance of careful dosage optimization in experimental settings.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with specific enzymes and cofactors, influencing metabolic flux and metabolite levels. For instance, its role in Suzuki–Miyaura coupling reactions involves the transfer of nucleophilic organic groups from boron to palladium, which is a key step in the formation of new carbon-carbon bonds . These interactions underscore the compound’s significance in metabolic processes.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound’s localization and accumulation in different cellular compartments can affect its biochemical activity and efficacy . Understanding these transport mechanisms is crucial for optimizing the compound’s application in biochemical research.

Subcellular Localization

The subcellular localization of this compound is influenced by targeting signals and post-translational modifications. These factors direct the compound to specific compartments or organelles within the cell, where it can exert its biochemical effects . The compound’s localization can impact its activity and function, highlighting the importance of understanding its subcellular distribution in biochemical studies.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Formyl-4-methoxyphenyl methyl carbonate typically involves the reaction of 3-formyl-4-methoxyphenol with methyl chloroformate in the presence of a base such as pyridine. The reaction is carried out under mild conditions, usually at room temperature, to yield the desired carbonate ester.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions and improved yields. The use of automated systems also ensures consistent quality and reduces the risk of contamination.

Chemical Reactions Analysis

Types of Reactions: 3-Formyl-4-methoxyphenyl methyl carbonate undergoes various types of chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The formyl group can be reduced to a hydroxyl group using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Nucleophiles such as amines, thiols, or halides

Major Products Formed:

    Oxidation: 3-Carboxy-4-methoxyphenyl methyl carbonate

    Reduction: 3-Hydroxymethyl-4-methoxyphenyl methyl carbonate

    Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

Chemistry: 3-Formyl-4-methoxyphenyl methyl carbonate is used as an intermediate in organic synthesis. It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

Biology: In biological research, this compound is used to study enzyme-catalyzed reactions involving carbonate esters. It is also used in the development of enzyme inhibitors.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It is also used in the formulation of coatings and adhesives.

Comparison with Similar Compounds

  • 3-Formyl-4-hydroxyphenyl methyl carbonate
  • 3-Formyl-4-methoxyphenyl ethyl carbonate
  • 3-Formyl-4-methoxyphenyl propyl carbonate

Comparison: 3-Formyl-4-methoxyphenyl methyl carbonate is unique due to the presence of both a formyl group and a methoxy group on the aromatic ring, which influences its reactivity and applications. Compared to its analogs, it offers a balance of reactivity and stability, making it a versatile intermediate in organic synthesis.

Properties

IUPAC Name

(3-formyl-4-methoxyphenyl) methyl carbonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10O5/c1-13-9-4-3-8(5-7(9)6-11)15-10(12)14-2/h3-6H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHDYTSBRCBEKTJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)OC(=O)OC)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80576096
Record name 3-Formyl-4-methoxyphenyl methyl carbonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80576096
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

132638-49-4
Record name 3-Formyl-4-methoxyphenyl methyl carbonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80576096
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

Under an argon atmosphere, to a solution of 4-methoxyphenyl methyl carbonate (10.0 g) in dichloromethane (125 mL) was added a solution of titanium (IV) chloride (14.3 mL) in dichloromethane (25 mL) at 0° C., and then dichloro(methoxy)methane (5.8 mL) was added dropwise over 30 min. The reaction mixture was warmed to room temperature, and stirred for 30 min. Dichloromethane (about 70 mL) was evaporated, and ice (120 g) and 12N hydrochloric acid were added. The mixture was extracted with ethyl acetate, and the extract was washed with saturated brine. The organic layer was dried over anhydrous sodium sulfate. The solvent was evaporated under reduced pressure to give the title compound (10.5 g) as a yellow oil. This compound was used for the next step without further purification.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
125 mL
Type
solvent
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One
Quantity
14.3 mL
Type
catalyst
Reaction Step One
Quantity
5.8 mL
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

To a stirred solution of 4-methoxyphenyl methyl carbonate (5, 16.5 g. 91 mmol) in CH2Cl2 (205 mL) at 0° C. was added dropwise TiCl4(23.5 mL, 210 mmol) in CH2Cl2 (20 mL) over 30 min. Then MeOCHCl2 (9.3 mL, 104 mmol) in CH2Cl2 (20 mL) was added dropwise over 30 min. The reaction mixture was allowed to warm to room temperature and stirred for 30 min. The reaction material was poured into a mixture of ice (210 g) and concentrated HCl (8.5 mL). EtOAc (200 mL) was added and the mixture was stirred vigorously for 30 min. The aqueous layer was extracted with EtOAc (2×100 mL). The combined organic layers were dried (Na2SO4), filtered, and concentrated. The residue was recrystallized from EtOAc/hexanes to afford the title compound (16.6 g, 87%) as a light yellow solid: 1H NMR (500 MHz, CDCl3) δ 10.43 (s, 1H), 7.63 (d, J=3.1 Hz, 1H), 7.37 (dd, J=9.0, 3.1 Hz, 1H), 7.01 (d, J=9.0 Hz, 1H), 3.94 (s, 3H), 3.90 (s, 3H); ESI MS m/z 228 [M+H2O]+.
Quantity
16.5 g
Type
reactant
Reaction Step One
Quantity
205 mL
Type
solvent
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Name
Quantity
23.5 mL
Type
catalyst
Reaction Step One
Quantity
9.3 mL
Type
reactant
Reaction Step Two
Quantity
20 mL
Type
solvent
Reaction Step Two
[Compound]
Name
ice
Quantity
210 g
Type
reactant
Reaction Step Three
Name
Quantity
8.5 mL
Type
reactant
Reaction Step Three
Name
Quantity
200 mL
Type
reactant
Reaction Step Four
Yield
87%

Synthesis routes and methods III

Procedure details

To a stirred solution of 5 (20 g, 0.11 mol) in CH2Cl2 (250 mL) at 0° C. was added TiCl4 (49.2 g, 28.5 mL, 0.26 mol) in CH2Cl2 (50 mL). Stirring was continued at 0° C. while a solution of MeOCHCl2 (14.6 g, 11.5 mL, 0.127 mol) was added dropwise over 30 min. When the addition was complete, the solution was warmed to room temperature, left to stand for 30 min, and concentrated to half-volume by rotary evaporation. The resulting solution, containing the α-chloro ether 6, was poured into a mixture of ice (250 g) and 12 N HCl (10 mL), and then EtOAc (200 mL) was added. The two-phase mixture was stirred vigorously for 30 min, the layers were separated, the aqueous layer was back-extracted with EtOAc, and the combined EtOAc extracts were evaporated to dryness. Recrystallization of the crude solid (24.2 g) from a mixture of isooctane and absolute EtOH afforded 2-methoxy-5-(methoxycarbonyloxy) benzaldehyde (7) as white needles (17.7 g, 77%); mp 88–89° C. (lit. mp 88–90° C. 1H NMR (CDCl3) δ 3.90 (s, 3H, MeO), 3.92 (s, 3H, MeO), 6.99 (d, J=9 Hz, 1H, aryl 3-H), 7.38 (dd, J=9 Hz, J=3 Hz, 1H aryl 4-H), 7.63 (d, J=3 Hz, 1H, aryl 6-H), 10.45 (s, 1H, CH═O). Evaporation of the supernatant from the first crop afforded an additional 5.3 g (23%), bringing the total to 23 g (100%). The two fractions were combined and used without further purification.
Name
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
250 mL
Type
solvent
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Name
Quantity
28.5 mL
Type
catalyst
Reaction Step One
Quantity
11.5 mL
Type
reactant
Reaction Step Two

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